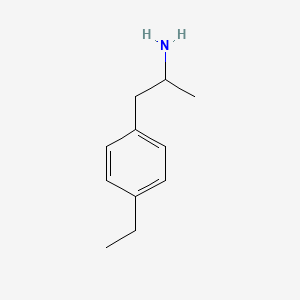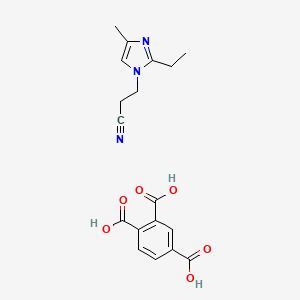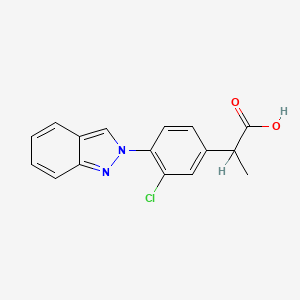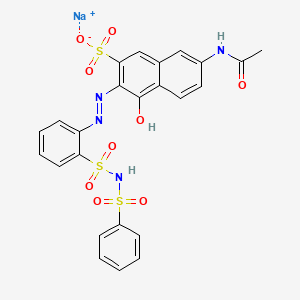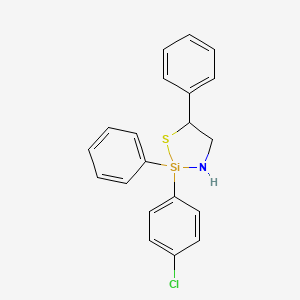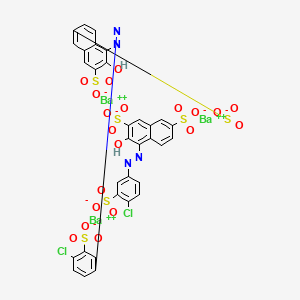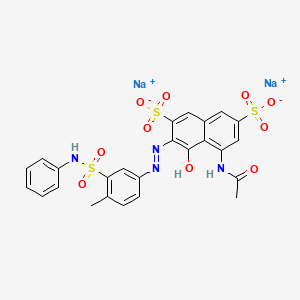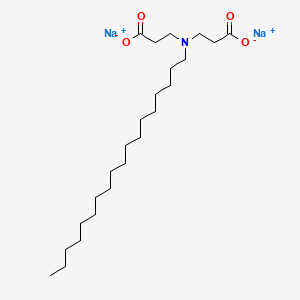
Disodium steariminodipropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium steariminodipropionate is a surfactant commonly used in cosmetic formulations. It acts as an antistatic agent, reducing static charges on surfaces like hair, and as a hair conditioning agent, making hair easy to comb, smooth, soft, and shiny . This compound is a disodium salt derived from stearic acid and dipropionic acid, and it is known for its ability to reduce surface tension in liquids, making it an effective cleansing agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium steariminodipropionate typically involves the reaction of stearic acid with dipropionic acid in the presence of a base, such as sodium hydroxide. The reaction conditions often include heating the mixture to facilitate the formation of the disodium salt. The process can be summarized as follows:
Reactants: Stearic acid, dipropionic acid, sodium hydroxide.
Conditions: Heating the mixture to a specific temperature to promote the reaction.
Product: This compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process ensures high yield and purity of the final product. The industrial method also includes purification steps to remove any unreacted materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Disodium steariminodipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can be reduced to form different products, depending on the reducing agents used.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Disodium steariminodipropionate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility of reactants and products.
Biology: Employed in biological studies to investigate its effects on cell membranes and other biological structures.
Medicine: Explored for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in the cosmetic industry for its antistatic and conditioning properties
Mechanism of Action
The mechanism of action of disodium steariminodipropionate involves its ability to reduce surface tension in liquids. This property allows it to act as a surfactant, facilitating the mixing of oil and water. The compound interacts with the lipid bilayers of cell membranes, altering their properties and enhancing the solubility of various substances. The molecular targets include the hydrophobic and hydrophilic regions of the lipid bilayers, leading to changes in membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
- Disodium lauriminodipropionate
- Disodium cocoyl glutamate
- Disodium oleamido MEA-sulfosuccinate
Uniqueness
Disodium steariminodipropionate stands out due to its specific combination of stearic acid and dipropionic acid, which imparts unique properties such as enhanced antistatic and conditioning effects. Compared to similar compounds, it offers better performance in reducing static charges and conditioning hair, making it a preferred choice in cosmetic formulations .
Properties
CAS No. |
20716-30-7 |
|---|---|
Molecular Formula |
C24H45NNa2O4 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
disodium;3-[2-carboxylatoethyl(octadecyl)amino]propanoate |
InChI |
InChI=1S/C24H47NO4.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-25(21-18-23(26)27)22-19-24(28)29;;/h2-22H2,1H3,(H,26,27)(H,28,29);;/q;2*+1/p-2 |
InChI Key |
GALLUVDCTUHKRY-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


